molecular formula C18H18N2O4S B13803375 2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13803375
M. Wt: 358.4 g/mol
InChI Key: AHZVWXGYEGTZRW-UHFFFAOYSA-N
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Description

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a thioxomethyl group, and a dimethylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide to introduce the thioxomethyl group. Finally, the resulting compound is coupled with 2-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-5-iodobenzoic acid
  • 2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-4-chlorobenzoic acid

Uniqueness

2-[[[[(3,5-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H18N2O4S/c1-11-7-12(2)9-13(8-11)24-10-16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25)

InChI Key

AHZVWXGYEGTZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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